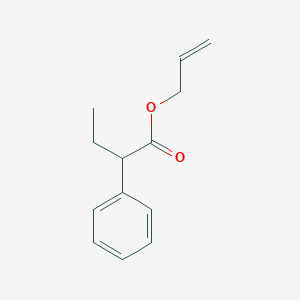

Prop-2-enyl 2-phenylbutanoate

Description

Prop-2-enyl 2-phenylbutanoate is an ester derivative characterized by a prop-2-enyl (allyl) group esterified to 2-phenylbutanoic acid. These compounds are typically identified using advanced analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) . For example, 4-(prop-2-enyl)-phenyl-3'-methylbutanoate was isolated from Pimpinella haussknechtii essential oil and characterized via 2D-NMR and MS fragmentation patterns, confirming its ester linkage and substituent positions . Such methodologies are critical for elucidating the stereochemistry and functional groups of these compounds.

Properties

CAS No. |

6345-86-4 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

prop-2-enyl 2-phenylbutanoate |

InChI |

InChI=1S/C13H16O2/c1-3-10-15-13(14)12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3 |

InChI Key |

VFIPULGQSAEZRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 2-phenylbutanoate can be synthesized through the esterification reaction between prop-2-en-1-ol and 2-phenylbutanoic acid . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-phenylbutanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield prop-2-en-1-ol and 2-phenylbutanoic acid.

Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

Hydrolysis: Prop-2-en-1-ol and 2-phenylbutanoic acid.

Reduction: Prop-2-en-1-ol.

Transesterification: A new ester and the corresponding alcohol.

Scientific Research Applications

Prop-2-enyl 2-phenylbutanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects . The compound’s interactions with enzymes and receptors can modulate various biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Prop-2-enyl)-phenyl-3'-methylbutanoate

- Structural Differences: This compound features a prop-2-enyl group substituted at the para position of the phenyl ring, esterified with 3'-methylbutanoic acid. In contrast, Prop-2-enyl 2-phenylbutanoate has the prop-2-enyl group directly linked to the oxygen of 2-phenylbutanoic acid. The methyl substitution at the 3' position of the butanoate chain in the former alters its steric and electronic properties compared to the unsubstituted butanoate chain in the latter .

- Biological Source :

Isolated from P. haussknechtii essential oil, this compound constituted 56.7% of the oil, highlighting its dominance in specific plant chemotypes .

4-(Prop-2-enyl)-phenyl Angelate

- Structural Differences: Angelate esters contain a branched α,β-unsaturated carboxylate group (e.g., 2-methylbut-2-enoate), whereas butanoate esters like this compound have a linear chain.

- Biological Source :

Reported in P. isaurica, this compound demonstrates how ester group variation affects plant secondary metabolite diversity .

Positional Isomerism: Prop-1-enyl vs. Prop-2-enyl

- Key Distinction :

Prop-1-enyl (allyl) and prop-2-enyl (propenyl) isomers differ in double-bond position. For example, prop-1-enyl cysteine conjugates are prevalent in garlic (Allium sativum), while prop-2-enyl derivatives dominate in onion (Allium cepa). This positional isomerism impacts reactivity, stability, and metabolic pathways .

Research Findings and Implications

- Structural Influence on Bioactivity: The substitution pattern (e.g., para vs. ester-linked prop-2-enyl) and ester chain modifications (e.g., angelate vs. butanoate) may affect volatility, solubility, and interaction with biological targets. For instance, the 3'-methyl group in 4-(prop-2-enyl)-phenyl-3'-methylbutanoate could enhance lipophilicity, influencing its retention in hydrophobic environments .

- Isomer-Specific Metabolism: Prop-1-enyl and prop-2-enyl conjugates exhibit distinct metabolic fates in Allium species, suggesting that positional isomerism in this compound analogs could similarly alter their pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.